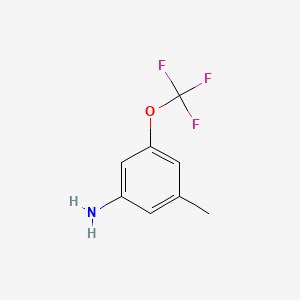

3-Methyl-5-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-6(12)4-7(3-5)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXWNLUZPMBTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 3-Methyl-5-(trifluoromethoxy)aniline"

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-5-(trifluoromethoxy)aniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a key building block for advancements in pharmaceutical and agrochemical research. The unique combination of the electron-withdrawing trifluoromethoxy group and the electron-donating methyl group on the aniline scaffold imparts valuable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target molecules. This document offers a plausible synthetic pathway, detailed experimental protocols, and a thorough guide to the analytical characterization of the final compound, designed for researchers and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis

The synthesis of this compound can be strategically approached through a multi-step process commencing with a commercially available starting material. A logical and efficient pathway involves the reduction of a nitro-intermediate, which allows for the late-stage introduction of the versatile amine functional group.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1-Methyl-3-nitro-5-(trifluoromethoxy)benzene

The introduction of the trifluoromethoxy group onto the aromatic ring is a critical step. Here, we will utilize a modern electrophilic trifluoromethoxylation approach.

Protocol:

-

Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3-Methyl-5-nitrophenol (10.0 g, 65.3 mmol), an appropriate copper catalyst (e.g., Cu(I) salt, 5 mol%), and a suitable ligand (e.g., a phenanthroline derivative, 10 mol%).

-

Solvent Addition: Add 100 mL of a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Carefully add an electrophilic trifluoromethoxylating agent, such as a Togni-type reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), in portions over 30 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Methyl-3-nitro-5-(trifluoromethoxy)benzene.

Part 2: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine. A standard and effective method is catalytic hydrogenation.

Protocol:

-

Reaction Setup: To a hydrogenation vessel, add the synthesized 1-Methyl-3-nitro-5-(trifluoromethoxy)benzene (from the previous step), 100 mL of a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol% loading).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed. This usually takes 4-8 hours.

-

Filtration: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: If necessary, the product can be further purified by vacuum distillation or recrystallization.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~6.8 | Singlet | Aromatic C-H |

| ~6.6 | Singlet | Aromatic C-H | |

| ~6.5 | Singlet | Aromatic C-H | |

| ~3.8 | Broad Singlet | -NH₂ | |

| ~2.3 | Singlet | -CH₃ | |

| ¹³C NMR | ~150 | Quartet (J ≈ 2 Hz) | C-OCF₃ |

| ~148 | Singlet | C-NH₂ | |

| ~140 | Singlet | C-CH₃ | |

| ~122 | Quartet (J ≈ 257 Hz) | -OCF₃ | |

| ~115 | Singlet | Aromatic C-H | |

| ~112 | Singlet | Aromatic C-H | |

| ~108 | Singlet | Aromatic C-H | |

| ~21 | Singlet | -CH₃ | |

| ¹⁹F NMR | ~ -58 | Singlet | -OCF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methyl (-CH₃) |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1100 | C-F Stretch | Trifluoromethoxy (-OCF₃) |

| 1300-1200 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z = 191.06

-

Key Fragmentation Patterns: Loss of CHF₂O, CF₃, and subsequent fragmentation of the aromatic ring.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final product.[1][2][3] A single, sharp peak in the chromatogram would indicate a high degree of purity.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. The provided protocols are based on established chemical principles and offer a solid foundation for researchers. The detailed characterization data serves as a reliable reference for the verification of the synthesized compound. The availability of this important building block will undoubtedly facilitate the development of novel molecules with enhanced properties in the fields of medicine and agriculture.

References

-

Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry (RSC Publishing). (2021-10-20). [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. (2016-01-19). [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. (2024-03-24). [Link]

-

Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. (1984-02). [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

-

Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu. [Link]

-

3-(Trifluoromethyl)aniline. PubChem. [Link]

Sources

A Technical Guide to the Predicted NMR Spectral Data of 3-Methyl-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and prediction of the Nuclear Magnetic resonance (NMR) spectral data for 3-Methyl-5-(trifluoromethoxy)aniline. In the absence of experimentally acquired spectra in publicly available databases, this document leverages established principles of NMR spectroscopy and comparative analysis with structurally analogous compounds to forecast the ¹H, ¹³C, and ¹⁹F NMR spectra. This predictive approach offers valuable insights for the characterization of this and similar fluorinated aniline derivatives, which are of significant interest in medicinal chemistry and materials science. The guide outlines the theoretical basis for the predicted chemical shifts and coupling constants, presents the data in a clear and accessible format, and provides a framework for the interpretation of the spectra.

Introduction

This compound is a substituted aniline containing both a methyl and a trifluoromethoxy group. These substituents are of particular interest in drug design and development. The trifluoromethoxy group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, without a substantial increase in steric bulk. The methyl group, also a common substituent in medicinal chemistry, can influence binding interactions and metabolic pathways.

Accurate structural elucidation is paramount in the development of novel chemical entities. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of atoms. This guide aims to provide a comprehensive, albeit predictive, reference for the NMR spectral characteristics of this compound, thereby aiding researchers in the identification and characterization of this and related compounds.

Predicted NMR Spectra and Interpretation

The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The predictions are based on the analysis of substituent effects and data from analogous compounds reported in the scientific literature.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 6.6 - 6.8 | s (singlet) | 1H |

| H-4 | 6.5 - 6.7 | s (singlet) | 1H |

| H-6 | 6.4 - 6.6 | s (singlet) | 1H |

| -NH₂ | 3.5 - 4.5 | br s (broad singlet) | 2H |

| -CH₃ | 2.2 - 2.4 | s (singlet) | 3H |

Interpretation:

-

Aromatic Protons (H-2, H-4, H-6): The three aromatic protons are expected to appear as distinct singlets due to the substitution pattern, which minimizes vicinal coupling. The electron-donating amino group will shield these protons, causing them to resonate at a relatively high field (lower ppm). The trifluoromethoxy group is electron-withdrawing, which would typically deshield aromatic protons; however, its meta position to all three aromatic protons will have a less pronounced effect compared to an ortho or para positioning.

-

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a sharp singlet in the upfield region of the spectrum, typical for alkyl groups attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 (-NH₂) | 145 - 150 | s (singlet) |

| C-2 | 110 - 115 | s (singlet) |

| C-3 (-CH₃) | 138 - 142 | s (singlet) |

| C-4 | 115 - 120 | s (singlet) |

| C-5 (-OCF₃) | 148 - 152 | q (quartet) |

| C-6 | 105 - 110 | s (singlet) |

| -CH₃ | 20 - 25 | s (singlet) |

| -OCF₃ | 120 - 125 | q (quartet) |

Interpretation:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbon attached to the amino group (C-1) will be significantly shielded. The carbon bearing the trifluoromethoxy group (C-5) will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The carbon of the trifluoromethoxy group itself will also be a quartet with a large one-bond C-F coupling constant.

-

Methyl Carbon (-CH₃): The methyl carbon will resonate in the typical aliphatic region.

-

Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group will exhibit a characteristic quartet in the ¹³C NMR spectrum due to the one-bond coupling with the three fluorine atoms (¹J_CF). This is a key diagnostic signal for the presence of a -OCF₃ group.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for the characterization of fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | -57 to -60 | s (singlet) |

Interpretation:

The three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are therefore expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift is anticipated to be in the typical range for trifluoromethoxy groups attached to an aromatic ring. The signal is expected to be a singlet, as there are no adjacent fluorine or hydrogen atoms to cause significant coupling.

Experimental Protocols for NMR Data Acquisition

While the data presented here is predictive, the following general protocols are recommended for the experimental acquisition of NMR spectra for this compound.

3.1. Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrum can be referenced to the solvent signal if calibrated.

-

Homogenize: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

3.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By leveraging data from structurally related compounds and fundamental NMR principles, we have forecasted the chemical shifts, multiplicities, and integration patterns for this molecule. These predictions serve as a valuable reference for researchers working on the synthesis and characterization of novel fluorinated anilines. It is important to emphasize that experimental verification is the ultimate standard for structural confirmation. The provided experimental protocols offer a starting point for acquiring high-quality NMR data for this compound. The insights from this guide are intended to facilitate the efficient and accurate structural elucidation of this compound and its derivatives in various scientific and industrial applications.

References

Due to the predictive nature of this guide for a compound with no readily available experimental NMR data in the searched databases, direct citations for the spectral data of this compound are not possible. The following references provide foundational knowledge and data for analogous compounds that informed the predictions in this guide.

- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

PubMed. (n.d.). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Retrieved from [Link]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-5-(trifluoromethoxy)aniline

Abstract

3-Methyl-5-(trifluoromethoxy)aniline is a specialized aromatic amine of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of a methyl (-CH3) group and a trifluoromethoxy (-OCF3) group on the aniline scaffold imparts a unique combination of electronic and steric properties. The trifluoromethoxy group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in modern drug design.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details established analytical methodologies for its characterization, discusses its chemical reactivity, and outlines its applications and safety considerations. The objective is to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization of this versatile chemical building block.

Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its substituted benzene ring. The amino group (-NH2) serves as a primary site for synthetic modification, while the methyl group acts as a weakly electron-donating group and the trifluoromethoxy group functions as a potent electron-withdrawing and highly lipophilic substituent. This unique substitution pattern governs its reactivity and physical behavior.

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related structural isomers and analogs.

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Source / Analogy |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | Data not available in searched documents. | |

| Molecular Formula | C₈H₈F₃NO | [3] |

| Molecular Weight | 191.15 g/mol | [4] |

| Appearance | Predicted to be a white to yellow or brown solid/powder, similar to its isomers. | [4] |

| Melting Point | Not available. For comparison, the isomer 3-Methoxy-5-(trifluoromethyl)aniline melts at 50-54 °C. | [4][5] |

| Boiling Point | Not available. For comparison, 3-(Trifluoromethoxy)aniline boils at 70 °C at reduced pressure. | [6] |

| Solubility | Expected to be soluble in various organic solvents. The -OCF₃ group enhances reactivity and solubility in organic media. | [4][6] |

| pKa | Not available. The electron-withdrawing -OCF₃ group would be expected to decrease the basicity of the aniline nitrogen compared to aniline itself. |

| Storage Conditions | Store in a cool, dry, dark, and well-ventilated place. May be air or light-sensitive. |[5][7] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between the nucleophilic amino group and the electronically modified aromatic ring.

-

Amino Group Reactivity : The primary amine is the main functional handle for synthetic transformations. It readily undergoes standard reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for its incorporation into more complex molecular architectures.[8]

-

Aromatic Ring Reactivity : The aromatic ring is subject to electrophilic aromatic substitution. The activating effects of the amino and methyl groups are tempered by the strong deactivating, meta-directing influence of the trifluoromethoxy group. This electronic balance is a critical consideration for chemists planning further functionalization of the ring.

-

Role in Drug and Agrochemical Synthesis : The trifluoromethoxy group is a bioisostere for other functional groups and is prized for its ability to block metabolic pathways, increase cell membrane permeability, and improve a molecule's pharmacokinetic profile.[2] Consequently, this aniline is a valuable precursor for creating novel pharmaceuticals and agrochemicals with enhanced efficacy and stability.[1][6]

Caption: Key reactive sites of this compound.

Analytical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of synthesized aniline derivatives.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with coupling patterns determined by their positions relative to the three different substituents), a singlet for the methyl protons, and a broad singlet for the amine protons.

-

¹³C NMR : The carbon spectrum will display unique resonances for each of the eight carbon atoms, including a characteristic quartet for the carbon of the -OCF₃ group due to coupling with the fluorine atoms.

-

¹⁹F NMR : A single resonance is expected, confirming the presence of the trifluoromethoxy group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about functional groups. Key expected absorptions include N-H stretching vibrations for the primary amine, C-N stretching, characteristic aromatic C-H and C=C bands, and strong C-F stretching vibrations associated with the trifluoromethoxy group.[9]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound.[9] Electron Spray Ionization (ESI-MS) would typically show a protonated molecular ion [M+H]⁺ at m/z 192.16. Analysis of the fragmentation pattern can provide further structural evidence.

-

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of the compound.[9] These methods separate the target molecule from starting materials, by-products, and other impurities, allowing for accurate quantification of purity.

Experimental Protocols

The following section details standardized protocols for the analytical characterization of aniline derivatives, which are directly applicable to this compound.

Caption: Standard experimental workflow for analytical characterization.

Protocol 1: Purity Determination by Gas Chromatography (GC)[12]

-

Sample Preparation : Dissolve 1-5 mg of the aniline derivative in a suitable solvent such as methanol or ethyl acetate to a final concentration of ~1 mg/mL.

-

Instrumentation : Use a GC system equipped with a Flame Ionization Detector (FID).

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature : 250 °C.

-

Oven Program : Initiate at 80 °C, hold for 2 minutes, then ramp at a rate of 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.

-

Detector Temperature : 300 °C.

-

Carrier Gas : Helium or Hydrogen.

-

-

Data Analysis : Integrate the peak areas to determine the relative purity of the sample. Purity is typically reported as a percentage area.

Protocol 2: Structural Confirmation by FTIR Spectroscopy[12]

-

Sample Preparation :

-

Solid Samples : Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Liquid Samples : Place a drop of the liquid between two NaCl or KBr plates.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Scans : Average 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis : Record the spectrum and perform a background subtraction. Identify characteristic peaks corresponding to the functional groups (N-H, C-F, C-N, aromatic C-H).

Protocol 3: Molecular Weight by Mass Spectrometry (ESI-MS)[12]

-

Sample Preparation : Prepare a dilute solution of the aniline derivative (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. Adding 0.1% formic acid can aid in protonation for positive ion mode.

-

Instrumentation : Use an ESI mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

MS Conditions :

-

Ionization Mode : Positive ion mode is common for anilines to detect the [M+H]⁺ ion.

-

Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

-

Data Acquisition : Infuse the sample solution directly into the ESI source or inject it onto an LC column. Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis : Identify the molecular ion peak to confirm the molecular weight of the compound.

Safety and Handling

As with other aniline derivatives, this compound should be handled with appropriate caution. The toxicological properties have not been fully investigated, but data from similar compounds suggest the following precautions.[10]

-

Health Hazards : Harmful if inhaled, swallowed, or absorbed through the skin.[10] Causes serious eye irritation and skin irritation.[10] May cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE) : Wear chemical safety glasses, appropriate protective gloves, and a lab coat.[10][11] All handling should be performed in a well-ventilated chemical fume hood.[12]

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin : Wash off immediately with soap and plenty of water.[10]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

Ingestion : Wash out the mouth with water and seek medical attention.[10]

-

-

Fire Safety : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents.[10] During a fire, irritating and toxic gases such as nitrogen oxides (NOx) and hydrogen fluoride (HF) may be generated.[12]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong acids.[11][12]

Conclusion

This compound represents a highly valuable and synthetically versatile building block for the development of advanced materials, particularly in the pharmaceutical and agrochemical sectors. Its unique substitution pattern provides a powerful tool for medicinal chemists to enhance the pharmacokinetic and pharmacodynamic properties of target molecules. While comprehensive experimental data on this specific isomer is emerging, its properties and reactivity can be reliably understood through the analysis of related compounds and the application of standard characterization protocols. Adherence to rigorous analytical workflows and safety precautions is paramount to harnessing the full potential of this innovative compound in research and development.

References

-

BenchChem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Retrieved from BenchChem website.[9]

-

Chem-Impex. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline. Retrieved from Chem-Impex International website.[4]

-

Georganics Ltd. (2011). Safety Data Sheet for 3-Methoxy-5-(trifluoromethyl)aniline. Retrieved from Georganics website.[10]

-

ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook website.[3]

-

Sigma-Aldrich. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline 99%. Retrieved from Sigma-Aldrich website.

-

Sigma-Aldrich. (n.d.). 3-methyl-5-(trifluoromethyl)aniline. Retrieved from Sigma-Aldrich website.

-

Fisher Scientific. (2009). Safety Data Sheet for 3,5-Bis(trifluoromethyl)aniline. Retrieved from Fisher Scientific website.[12]

-

ChemicalBook. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline Product Description. Retrieved from ChemicalBook website.[5]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from National Center for Biotechnology Information, PubChem Database.[13]

-

Fisher Scientific. (n.d.). Safety Data Sheet for 2-Methyl-3-(trifluoromethyl)aniline. Retrieved from Fisher Scientific website.[11]

-

Angene Chemical. (2024). Safety Data Sheet for 3,5-Di(trifluoromethyl)aniline. Retrieved from Angene Chemical website.[7]

-

BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 2-(hexyloxy)aniline. Retrieved from BenchChem website.[14]

-

LookChem. (n.d.). Cas 328-74-5, 3,5-Bis(trifluoromethyl)aniline. Retrieved from LookChem website.[15]

-

Guidechem. (n.d.). How is 3,5-Bis(trifluoromethyl)aniline synthesized?. Retrieved from Guidechem website.[16]

-

Supporting Information - MPG.PuRe. (n.d.). NMR spectra and gas chromatography data. Retrieved from MPG.PuRe website.[17]

-

A2B Chem. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline. Retrieved from A2B Chem website.[18]

-

Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Retrieved from Google Patents.[19]

-

Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)aniline 97%. Retrieved from Sigma-Aldrich website.

-

Request PDF. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from ResearchGate.[20]

-

BLD Pharm. (n.d.). 3,5-Di(trifluoromethyl)aniline. Retrieved from BLD Pharm website.[21]

-

Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from Wikipedia.[22]

-

RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from Royal Society of Chemistry.[23]

-

ChemicalBook. (n.d.). 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5. Retrieved from ChemicalBook website.[24]

-

SpectraBase. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. Retrieved from SpectraBase.[25]

-

SpectraBase. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline - Optional[FTIR] - Spectrum. Retrieved from SpectraBase.[26]

-

BenchChem. (n.d.). Application Notes and Protocols for the Determination of Aniline in Water using Flow Injection Analysis. Retrieved from BenchChem website.[8]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of Trifluoromethoxy Anilines in Agrochemical and Pharmaceutical Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[1]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from The Royal Society of Chemistry.[27]

-

ACS Publications. (2026). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Retrieved from Organic Letters.[28]

-

MedChemExpress. (n.d.). 3,5-Di(trifluoromethyl)aniline | Biochemical Reagent. Retrieved from MedChemExpress.[29]

-

PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from PMC.[30]

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,5-Bis(trifluoromethyl)aniline | 328-74-5. Retrieved from TCI Chemicals.

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from PMC.[2]

-

PubChem. (2026). 3-Fluoro-5-(methoxymethyl)aniline. Retrieved from National Center for Biotechnology Information, PubChem Database.[31]

-

Chem-Impex. (n.d.). 3-(Trifluoromethoxy)aniline. Retrieved from Chem-Impex International website.[6]

-

Sigma-Aldrich. (n.d.). 3-methyl-5-(trifluoromethyl)aniline | 96100-12-8. Retrieved from Sigma-Aldrich website.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 349-55-3 CAS MSDS (3-Methoxy-5-(trifluoromethyl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. angenechemical.com [angenechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. georganics.sk [georganics.sk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]

- 16. Page loading... [wap.guidechem.com]

- 17. pure.mpg.de [pure.mpg.de]

- 18. labsolu.ca [labsolu.ca]

- 19. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. 328-74-5|3,5-Di(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 22. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 23. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]

- 25. spectrabase.com [spectrabase.com]

- 26. spectrabase.com [spectrabase.com]

- 27. rsc.org [rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. medchemexpress.com [medchemexpress.com]

- 30. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perfluoropolyether (PFPE) Fluids

Abstract: This document provides a comprehensive technical overview of the class of materials identified by CAS Number 69991-67-9, commonly known as oxidized and polymerized 1-propene, 1,1,2,3,3,3-hexafluoro-, a type of perfluoropolyether (PFPE). These fluids are noted for their exceptional chemical inertness, thermal stability, and lubricating properties. This guide is intended for researchers, scientists, and professionals in drug development and various industrial fields who require a deep understanding of the properties, applications, and handling of these versatile fluorinated polymers.

Introduction and Chemical Identity

The substance registered under CAS Number 69991-67-9 is a complex polymer derived from the oxidation and polymerization of 1,1,2,3,3,3-hexafluoro-1-propene.[1] This process results in a perfluoropolyether (PFPE), a class of fluorinated synthetic fluids. These materials are UVCB substances (Unknown or Variable composition, Complex reaction products or Biological materials), indicating their polymeric nature with a range of molecular weights and structural variations.[1] While initially queried under CAS 124764-67-4, the predominant and publicly available data corresponds to CAS 69991-67-9.

PFPEs are characterized by a backbone consisting of carbon and oxygen atoms, with all hydrogen atoms replaced by fluorine. This high degree of fluorination is the primary reason for their unique and valuable properties, including high density, low surface tension, and non-flammability.[2][3]

Physicochemical Properties

The distinct properties of PFPE fluids make them suitable for a wide range of demanding applications. A summary of key physicochemical data is presented below.

| Property | Value | Source(s) |

| Appearance | Colorless, odorless liquid | [1][2][3] |

| Density | Approximately 1.892 - 1.92 g/cm³ at 25°C | [2][4][5] |

| Boiling Point | > 70°C to > 270°C (Varies with molecular weight) | [2][3][5] |

| Melting Point | Approximately -20°C | [2][5] |

| Refractive Index | n20/D 1.303 | [2][5] |

| Flash Point | > 230°F (> 110°C) | [2][5] |

| Water Solubility | Difficult to mix in water | [2][5] |

| Chemical Stability | Chemically stable under standard ambient conditions |

Core Applications and Functional Insights

The unique combination of properties inherent to PFPE fluids enables their use in a variety of high-performance applications. The relationship between these properties and their primary uses is illustrated in the diagram below.

Caption: Relationship between PFPE properties and applications.

-

High-Performance Lubricants: PFPEs are employed as high-performance lubricants for applications in the textile, bearing, and aerospace industries, particularly in corrosive and high-temperature environments.[2][] Their chemical inertness and thermal stability ensure consistent performance where conventional lubricants would degrade.[]

-

Cosmetics and Personal Care: In cosmetic formulations, this PFPE is used as a skin conditioning agent.[2][5] It forms a silky, non-greasy film on the skin, reducing moisture loss and improving the texture of the product.[5] It is also used to stabilize emulsions.[5]

-

Electronics Manufacturing: The high dielectric strength and chemical inertness of PFPEs make them suitable for use in the fabrication of semiconductors and other electronic components, where they serve as insulating and protective fluids.[]

-

Textile Finishing: These polymers are utilized in textile finishing to impart water and stain-resistant properties to fabrics, enhancing their durability and ease of maintenance.[]

Experimental Protocols: A Conceptual Workflow for PFPE Characterization

For researchers and quality control professionals, a systematic approach to characterizing PFPE fluids is crucial. The following is a conceptual workflow for the analysis of a PFPE sample.

Caption: Conceptual workflow for PFPE characterization.

Step 1: Physicochemical Property Determination

-

Density Measurement: Utilize a digital densitometer or a pycnometer at a controlled temperature (e.g., 25°C) to determine the density of the fluid.

-

Viscosity Measurement: Employ a rotational viscometer or rheometer to measure the dynamic viscosity at various temperatures to understand its temperature-dependent flow behavior.

-

Refractive Index: Use an Abbe refractometer to measure the refractive index at a specified wavelength and temperature (e.g., n20/D).

Step 2: Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the infrared spectrum of the PFPE fluid to confirm the presence of C-F and C-O-C bonds and the absence of C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for perfluorinated compounds, ¹⁹F NMR can provide detailed information about the polymer's microstructure.

Step 3: Thermal Analysis

-

Thermogravimetric Analysis (TGA): Heat a sample of the PFPE fluid under a controlled atmosphere (e.g., nitrogen or air) and monitor its weight loss as a function of temperature to determine its thermal decomposition profile.

-

Differential Scanning Calorimetry (DSC): Cool and then heat the sample to identify glass transition temperatures and any melting or crystallization events.

Step 4: Molecular Weight Distribution

-

Gel Permeation/Size-Exclusion Chromatography (GPC/SEC): Dissolve the PFPE in a suitable fluorinated solvent and analyze it using GPC/SEC with appropriate columns and calibration standards to determine the average molecular weight and molecular weight distribution.

Safety and Handling

PFPE fluids are generally considered to be of low toxicity and are biologically inert.[1] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[7] In case of splashing, safety showers and eyewash stations should be readily available.[8]

-

Ventilation: Ensure adequate ventilation, especially in confined areas, to avoid the inhalation of any potential vapors, particularly at elevated temperatures.[3]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers. Keep away from heat, sparks, and open flames.[8]

-

Thermal Decomposition: Avoid overheating PFPE fluids, as thermal decomposition can release toxic and corrosive gases such as hydrogen fluoride.[3]

Conclusion

The perfluoropolyether identified by CAS 69991-67-9 is a highly versatile material with a unique set of properties derived from its fluorinated chemical structure. Its exceptional thermal stability, chemical inertness, and lubricity make it an enabling material in fields ranging from aerospace to cosmetics. A thorough understanding of its physicochemical properties and the appropriate experimental methods for its characterization are essential for its effective application and safe handling.

References

-

PubChem. (n.d.). 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd.. Retrieved from [Link]

-

AJVS. (n.d.). A113 - 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymerized - Safety Data Sheet. Retrieved from [Link]

Sources

"reactivity and electronic effects of the trifluoromethoxy group"

An In-Depth Technical Guide to the Reactivity and Electronic Effects of the Trifluoromethoxy Group

Introduction

In the landscape of modern chemical research, particularly within pharmaceuticals, agrochemicals, and materials science, the strategic incorporation of fluorine has become a cornerstone of molecular design.[1][2][3] Among the diverse array of fluorinated moieties, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent, prized for the profound and often beneficial properties it imparts.[2][4][5] This guide offers a comprehensive exploration of the trifluoromethoxy group, moving beyond a superficial overview to provide researchers, scientists, and drug development professionals with an in-depth understanding of its fundamental electronic and steric properties, the challenges and strategies associated with its synthesis, and its transformative impact on molecular reactivity and function. The unique combination of enhanced metabolic stability, high lipophilicity, and distinct electronic characteristics makes the -OCF₃ group a critical tool for fine-tuning the performance of advanced molecules.[1][6][7][8]

Part 1: Fundamental Physicochemical and Electronic Properties

The trifluoromethoxy group's utility is rooted in a unique interplay of electronic, steric, and physicochemical characteristics that distinguish it sharply from its hydrocarbon analog, the methoxy group (-OCH₃), and even from the related trifluoromethyl group (-CF₃).

Electronic Profile: A "Super-Halogen"

The electronic nature of the -OCF₃ group is a duality of strong inductive withdrawal and severely attenuated resonance donation.

-

Inductive Effect (σI): The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect through the oxygen atom, significantly decreasing electron density in the attached molecular framework.[5][9] This effect is substantially stronger than that of a methoxy group and is a primary driver of the -OCF₃ group's influence on reactivity and acidity.[5]

-

Resonance Effect (σR): While the oxygen atom possesses lone pairs theoretically capable of π-donation, this resonance effect is drastically weakened. This is due to the fluorine atoms pulling electron density away from the oxygen, reducing the availability of its lone pairs for delocalization into an adjacent π-system.[9][10] This diminished resonance, combined with its strong inductive pull, has led to the -OCF₃ group being described as a "super-halogen" or "pseudohalogen," mimicking the electronic properties of halogens but with distinct steric and lipophilic contributions.[2][9]

This unique electronic signature can be quantified using Hammett substituent constants, which measure the electron-donating or -withdrawing influence of a substituent on an aromatic ring.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -OCF₃ | 0.35 [11] | 0.40 |

| -OCH₃ | -0.27 | 0.12 |

| -CF₃ | 0.54 | 0.43 |

| -NO₂ | 0.78[11] | 0.71 |

| -Cl | 0.23 | 0.37 |

| -F | 0.06 | 0.34 |

| Data compiled from various sources, including J.E. Leffler and E. Grunwald, "Rates and Equilibria of Organic Reactions."[12] |

Stereo-electronic and Conformational Properties

Unlike the methoxy group, which typically prefers a planar conformation to maximize resonance with an aromatic ring, the trifluoromethoxy group adopts a distinct perpendicular orientation.[2][9][13][14] This conformational preference is a critical aspect of its identity and is driven by two main factors:

-

Hyperconjugation: A stabilizing interaction occurs between an oxygen lone pair and the antibonding orbital of the opposing C-F bonds (nO → σ*C-F).[10][14]

-

Steric and Electrostatic Repulsion: The bulky trifluoromethyl moiety minimizes steric clash and electrostatic repulsion with the π-system of the ring in this orthogonal arrangement.[10]

This fixed, perpendicular geometry can have significant implications for drug design, as it projects the fluorine atoms into a specific region of space, potentially enabling unique and favorable interactions within a protein binding pocket.[13]

Caption: Conformational differences between methoxy and trifluoromethoxy groups on an aryl ring.

Key Physicochemical Properties

The trifluoromethoxy group profoundly alters a molecule's physical properties, which is a primary reason for its inclusion in bioactive compounds.

-

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[6][8] Increased lipophilicity can enhance a drug's ability to cross biological membranes, improving absorption and distribution.[3][5][15] The Hansch-Leo lipophilicity parameter (π) quantifies this effect.

| Substituent | Hansch-Leo Parameter (π) |

| -OCF₃ | +1.04 [2][6][8][9][13] |

| -SCF₃ | +1.44[2] |

| -CF₃ | +0.88[6][8][16] |

| -Cl | +0.71 |

| -F | +0.14[2] |

| -OCH₃ | -0.02[10][13] |

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6][9] This contrasts sharply with the methoxy group, which is often a site of metabolic O-demethylation. This enhanced stability can lead to a longer biological half-life and a more predictable pharmacokinetic profile.[3]

-

Hydrogen Bond Acceptor Strength: The strong electron-withdrawing effect of the CF₃ moiety significantly reduces the basicity of the adjacent oxygen atom, making it a very poor hydrogen bond acceptor.[6] This can be advantageous in preventing unwanted interactions with metabolic enzymes or off-target proteins.

Part 2: Synthesis and Reactivity

Despite its desirable properties, the incorporation of the trifluoromethoxy group into organic molecules is notoriously challenging.[6][8]

Synthetic Challenges

The primary difficulty lies in the high instability of the trifluoromethoxide anion (⁻OCF₃), the logical nucleophilic precursor.[4][6][8] Unlike the straightforward Williamson ether synthesis used to form methoxyarenes, the analogous SN2 reaction between a phenoxide and a trifluoromethyl halide (e.g., CF₃I) is not viable. This is due to strong electronic repulsion between the incoming nucleophile and the fluorine lone pairs, as well as the energetic unfavorability of forming a CF₃ carbocation-like transition state.[10][13]

Modern Synthetic Methodologies

Over the past two decades, significant progress has been made in developing reliable methods for trifluoromethoxylation.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. homepages.bluffton.edu [homepages.bluffton.edu]

- 13. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

"spectroscopic analysis of 3-Methyl-5-(trifluoromethoxy)aniline"

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Methyl-5-(trifluoromethoxy)aniline

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and characterization of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers and drug development professionals, definitive structural confirmation is a prerequisite for advancing any synthetic compound. This document moves beyond a simple recitation of data, instead focusing on the causal relationships between molecular structure and spectroscopic output. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes field-proven experimental protocols and explains the rationale behind parameter selection, ensuring that the methodologies are not just followed, but understood. The guide culminates in an integrated analysis, demonstrating how data from these orthogonal techniques are synthesized to provide unambiguous structural elucidation.

Introduction: The Analytical Imperative

This compound is a substituted aromatic amine whose utility in medicinal and materials chemistry stems from the unique physicochemical properties imparted by its substituents. The electron-donating amine and methyl groups, combined with the strongly electron-withdrawing and lipophilic trifluoromethoxy group, create a molecule with specific electronic and steric characteristics. Accurate and thorough characterization is non-negotiable to ensure purity, confirm identity, and understand reactivity. This guide establishes a self-validating system of spectroscopic analysis, where the results from each technique cohesively support a single, correct structure.

Below is the annotated structure of the target molecule, which will serve as the basis for all subsequent spectral interpretation.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

-

Aromatic Protons (δ 6.5-7.0 ppm): The 1,3,5-substitution pattern gives rise to three distinct aromatic proton signals. We predict two singlets (or very narrowly split doublets/triplets from long-range coupling) and one triplet-like signal. The protons at C2 and C6 will be most influenced by the strongly donating amino group and should appear furthest upfield. The proton at C4, situated between two electron-withdrawing groups (relative to the methyl and amine), will likely be the most downfield of the aromatic signals.

-

Amine Protons (δ ~3.5-4.5 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This signal will disappear upon shaking the sample with D₂O, a key validation step.

-

Methyl Protons (δ ~2.2-2.4 ppm): The -CH₃ group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position is typical for a methyl group attached to an aromatic ring.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

-

Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected. The carbon attached to the amine group (C1) will be significantly shielded, while the carbons attached to the methyl (C3) and trifluoromethoxy (C5) groups will be deshielded.

-

Trifluoromethoxy Carbon (C attached to O, δ ~148-155 ppm): This carbon (C5) will be deshielded due to the attached oxygen. It may exhibit a small quartet splitting due to coupling with the three fluorine atoms (JC-F coupling through two bonds).

-

Trifluoromethyl Carbon (-CF₃, δ ~120-125 ppm): This carbon is highly characteristic. It will appear as a sharp quartet due to direct one-bond coupling to the three fluorine atoms (¹JC-F ≈ 250-270 Hz).[1]

-

Methyl Carbon (-CH₃, δ ~20-25 ppm): A single, sharp signal in the aliphatic region is expected for the methyl carbon.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique crucial for confirming the presence and environment of the trifluoromethoxy group.[2][3]

-

Trifluoromethoxy Fluorines (-OCF₃, δ -58 to -65 ppm): The three equivalent fluorine atoms of the -OCF₃ group will give rise to a single, sharp singlet.[1][4] The absence of coupling is a key indicator that they are not attached to a carbon bearing protons. The chemical shift in this region is a definitive marker for the trifluoromethoxy moiety.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: CDCl₃ is a standard choice for its good solubilizing power and clean spectral window. DMSO-d₆ can be used if solubility is an issue and helps in observing exchangeable protons like -NH₂.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strength provides better signal dispersion and resolution, which is critical for resolving the closely spaced aromatic signals.

-

¹H NMR Acquisition:

-

Acquire 16-32 scans.

-

Set a spectral width of ~16 ppm.

-

Use a relaxation delay (d1) of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire 1024-4096 scans, depending on sample concentration.

-

Use proton decoupling (e.g., zgpg30) to produce singlets for all protonated carbons.

-

Set a spectral width of ~240 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire 64-128 scans.

-

Set a spectral width of ~100 ppm centered around -60 ppm.

-

Proton decoupling is generally not required but can be used to simplify spectra if long-range H-F couplings are observed.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the spectra (¹H and ¹³C to residual solvent signal, ¹⁹F to an external standard like CFCl₃).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

N-H Stretching (3300-3500 cm⁻¹): As a primary aromatic amine, the molecule will exhibit two distinct, sharp-to-medium absorption bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[5][6]

-

C-H Stretching (2850-3100 cm⁻¹): Signals just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching. Signals just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methyl group.

-

C=C Stretching (1550-1650 cm⁻¹): Several sharp bands in this region are characteristic of the aromatic ring skeletal vibrations. An N-H scissoring (bending) vibration is also expected in this region (~1620 cm⁻¹).[6][7]

-

C-O & C-F Stretching (1050-1300 cm⁻¹): This region will be dominated by very strong, broad absorptions. The C-O stretching of the aryl ether and the extremely strong C-F stretching vibrations of the trifluoromethoxy group overlap here. The intensity of these bands is a key signature for the -OCF₃ group.[8]

-

C-N Stretching (1250-1350 cm⁻¹): A medium to strong band corresponding to the aromatic C-N stretch is expected in this range.[7]

Experimental Protocol: FT-IR Analysis

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument response.

-

Sample Analysis: Place a small amount (1-2 mg of solid or one drop of liquid) of the sample onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 205.16, corresponding to the exact mass of the molecule (C₈H₈F₃NO). The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

-

Key Fragmentation Patterns:

-

Loss of Methyl Radical ([M-15]⁺): Fragmentation of the methyl group could lead to a peak at m/z = 190.

-

Loss of COCF₃ ([M-97]⁺): Cleavage of the ether bond could result in the loss of a trifluoroacetyl radical, though this may be less common than other pathways.

-

Loss of HCN ([M-27]⁺): A common fragmentation pathway for anilines is the loss of hydrogen cyanide following ring rearrangement, which would yield a fragment at m/z = 178.[9]

-

The fragmentation of aniline itself often results in a prominent peak at m/z = 77, corresponding to the phenyl cation.[10]

-

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. Rationale: Dilution prevents column and detector overload, while a volatile solvent is necessary for GC injection.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Method:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: Inject 1 µL of the sample with a split ratio of 50:1.

-

Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min. Rationale: This program ensures good separation from solvent and any potential impurities without excessive run time.

-

-

MS Method:

-

Ionization: Use standard electron ionization at 70 eV. Rationale: 70 eV is the industry standard, providing reproducible fragmentation patterns that can be compared to spectral libraries.

-

Mass Range: Scan from m/z 40 to 400.

-

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The aniline chromophore is significantly affected by its substituents.

-

π → π* Transitions: Substituted benzenes typically show two primary absorption bands. For aniline, these occur around 230 nm and 280 nm.[11]

-

The amino (-NH₂) and methyl (-CH₃) groups are auxochromes that cause a bathochromic (red) shift of these absorptions.

-

The trifluoromethoxy (-OCF₃) group has a competing effect; while the oxygen lone pairs can donate into the ring, the strong inductive withdrawal of the CF₃ group can cause a hypsochromic (blue) shift.

-

-

Expected λ_max: We predict absorption maxima (λ_max) around 240-250 nm and 290-300 nm . The exact positions and intensities are sensitive to the solvent used due to solvatochromic effects.[12][13]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. Rationale: This range ensures adherence to the Beer-Lambert law for potential quantitative analysis.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Analysis:

-

Fill a quartz cuvette with the pure solvent to serve as the blank and record a baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the spectrum from 200 nm to 400 nm.

-

-

Data Processing: Identify the wavelength of maximum absorbance (λ_max) for each transition.

Integrated Analysis and Data Summary

Caption: Integrated workflow for the spectroscopic analysis of a target molecule.

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value / Observation |

| ¹H NMR | Aromatic-H | 3 signals, ~δ 6.5-7.0 ppm |

| Amine-H (-NH₂) | Broad singlet, ~δ 3.5-4.5 ppm (D₂O exchangeable) | |

| Methyl-H (-CH₃) | Singlet, ~δ 2.2-2.4 ppm | |

| ¹³C NMR | Aromatic-C | 6 signals, ~δ 100-160 ppm |

| C-OCF₃ | ~δ 148-155 ppm | |

| -CF₃ | Quartet, ~δ 120-125 ppm (¹JC-F ≈ 250-270 Hz) | |

| -CH₃ | ~δ 20-25 ppm | |

| ¹⁹F NMR | -OCF₃ | Singlet, ~δ -58 to -65 ppm |

| FT-IR | N-H stretch | Two bands, ~3300-3500 cm⁻¹ |

| C-F / C-O stretch | Very strong, broad absorption, ~1050-1300 cm⁻¹ | |

| C=C stretch | Multiple bands, ~1550-1650 cm⁻¹ | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 205 |

| UV-Vis | λ_max | ~240-250 nm and ~290-300 nm |

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The combination of NMR (¹H, ¹³C, ¹⁹F), FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides orthogonal data sets that, when integrated, deliver an unambiguous confirmation of the molecule's structure and purity. The key identifiers are the specific pattern of aromatic protons in the ¹H NMR, the characteristic quartet of the -CF₃ carbon in the ¹³C NMR, the singlet in the -58 to -65 ppm range of the ¹⁹F NMR, the dual N-H stretch and intense C-F/C-O absorptions in the IR spectrum, and the molecular ion peak at m/z 205. This guide provides the foundational principles and actionable protocols for researchers to confidently perform this analysis.

References

-

Supporting Information for a relevant chemical synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 3-(Trifluoromethyl)aniline. The University of Queensland. Retrieved from [Link]

- Rylander, P. N., Meyerson, S., Eliel, E. L., & McCollum, J. D. (1963). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 85(18), 2723–2725.

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

- Ichiye, T., & Ye, A. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 258, 43-50.

- Robertson, W. W., & Matsen, F. A. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society, 72(11), 5248-5252.

- Leśniak, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2045.

-

Georganics. (2011). Safety Data Sheet: 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

-

Labmonk. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay. Retrieved from [Link]

-

ResearchGate. (2017). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

ResearchGate. (2018). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the investigated imines. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Analyze Test. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. Retrieved from [Link]

-

Hulet, R. (2021). 38a: Spectroscopy of benzene derivatives. YouTube. Retrieved from [Link]

-

World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

ResearchGate. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azom.com [azom.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. analyzetest.com [analyzetest.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

"mass spectrometry fragmentation of 3-Methyl-5-(trifluoromethoxy)aniline"

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-5-(trifluoromethoxy)aniline

Executive Summary

This technical guide provides a detailed analysis of the mass spectrometric behavior of this compound, a compound of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond theoretical data to offer a practical, in-depth perspective on predicting and interpreting its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causal mechanisms behind ion formation and dissociation, providing researchers and drug development professionals with the necessary framework to confidently identify this molecule and its metabolites or degradants. This guide establishes self-validating protocols and grounds its mechanistic claims in authoritative references, ensuring scientific integrity and practical applicability.

Introduction

Significance of Fluorinated Anilines

This compound belongs to a class of fluorinated aromatic amines that are critical building blocks in modern chemistry. The incorporation of trifluoromethoxy (-OCF3) and methyl (-CH3) groups onto the aniline scaffold significantly alters the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds.[1] By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a unique "fingerprint" of the molecule is generated. Understanding the predictable rules of fragmentation is paramount for unambiguous structural confirmation.[1]

Objectives of this Guide

This guide aims to:

-

Elucidate the fundamental principles governing the ionization and fragmentation of this compound.

-

Propose detailed fragmentation pathways for both Electron Ionization (EI-MS) and Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS).

-

Provide robust, step-by-step experimental protocols for acquiring high-quality mass spectra.

-

Equip researchers with the expertise to interpret fragmentation data for structural verification and impurity profiling.

Physicochemical Properties and Ionization Behavior

Molecular Structure and Properties

The structure of this compound incorporates three key functional groups that dictate its fragmentation behavior: the primary aromatic amine, the methyl group, and the trifluoromethoxy group.

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| Molecular Formula | C8H8F3NO | [2][3] |

| Monoisotopic Mass | 191.0558 Da | [3] |

| Molar Mass | 191.15 g/mol | [4] |

| Nitrogen Rule | Compliant (Odd mass, one nitrogen atom) | [5][6] |

Ionization Strategies: A Rationale

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, as it determines the initial state of the ion before fragmentation.

2.2.1 Electron Ionization (EI) for GC-MS: Generating the Molecular Ion Radical Cation EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating an energetically unstable molecular ion radical cation (M•+).[7] This excess energy is often sufficient to induce extensive and spontaneous fragmentation. Aromatic amines are known to produce intense molecular ion peaks due to the stability of the aromatic system.[5][8]

2.2.2 Electrospray Ionization (ESI) for LC-MS: Forming the Protonated Molecule [M+H]+ ESI is a "soft" ionization technique that generates ions from a solution, making it ideal for LC-MS. For an amine, ESI in positive ion mode readily protonates the basic nitrogen atom, forming a stable, even-electron protonated molecule, [M+H]+.[9] This process imparts little excess energy, meaning the [M+H]+ ion is typically observed with minimal in-source fragmentation. To obtain structural information, fragmentation must be induced via Collision-Induced Dissociation (CID) in a tandem mass spectrometer.[10]

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Under EI conditions, the fragmentation of the M•+ at m/z 191 is initiated from the radical cation, leading to several predictable bond cleavages.

The Molecular Ion (M•+)

The molecular ion peak is expected to be prominent, confirming the molecular weight. Its odd mass is a direct indicator of the presence of a single nitrogen atom, consistent with the Nitrogen Rule.[5][6]

Primary Fragmentation Pathways

-

Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methylated aromatic compounds is the cleavage of the C-C bond to lose a methyl radical. This results in a stable, even-electron cation.

-

M•+ (m/z 191) → [M - •CH3]+ (m/z 176)

-

-

Cleavage of the Trifluoromethoxy Group: The C-O bond of the trifluoromethoxy group is a likely site for fragmentation.

-

Loss of •CF3: Cleavage of the O-CF3 bond can lead to the loss of a trifluoromethyl radical, forming an oxygen-centered cation.

-

M•+ (m/z 191) → [M - •CF3]+ (m/z 122)

-

-

Loss of :CF2: It has been noted that trifluoromethyl groups can lose difluorocarbene (:CF2).[11]

-

M•+ (m/z 191) → [M - :CF2]•+ (m/z 141)

-

-

-

Cleavage related to the Aniline Moiety: Aromatic amines exhibit characteristic fragmentation patterns.[5][12]

-